Methyl 3,4-difluoro-5-methoxybenzoylformate

Description

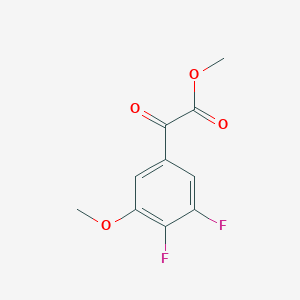

Methyl 3,4-difluoro-5-methoxybenzoylformate is an ester derivative featuring a benzoylformate backbone substituted with two fluorine atoms at positions 3 and 4, a methoxy group at position 5, and a methyl ester group. This compound belongs to a class of fluorinated aromatic esters, which are of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by fluorine substituents. The methoxy group enhances solubility in polar solvents, while fluorine atoms influence reactivity and metabolic stability.

Properties

IUPAC Name |

methyl 2-(3,4-difluoro-5-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c1-15-7-4-5(3-6(11)8(7)12)9(13)10(14)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWFCROONSUJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)C(=O)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Synthesis of 3,4-Difluoro-5-Methoxybenzoyl Iodide

The starting material, 3,4-difluoro-5-methoxybenzoic acid, is converted to its acid chloride using thionyl chloride. Subsequent treatment with sodium iodide in acetone yields the corresponding imidoyl iodide. This intermediate is critical for the carbonylation step.

Carbonylation Protocol

Under a carbon monoxide atmosphere (1 atm), the aryl iodide reacts with methanol in the presence of a palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃) and potassium carbonate. The reaction proceeds in a toluene/DMF solvent system at room temperature, forming the alpha-keto ester via insertion of CO into the carbon-halogen bond. Purification by flash column chromatography (hexane/ethyl acetate) yields the target compound in ~75–90% purity.

Key Reaction Conditions

-

Catalyst: Pd₂(dba)₃·CHCl₃ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Toluene/DMF (10:1)

-

Temperature: 25°C

-

Duration: 6–12 hours

Oxidation of Propargylic Amino Esters

Propargylic amino esters serve as precursors for alpha-keto esters through oxidative cleavage. This method, adapted from fluorinated imino ester syntheses, involves two stages: propargylation and oxidation.

Propargylation of Imino Esters

A substituted imino ester (e.g., ethyl 3,3-difluoro-2-[(4-methoxyphenyl)imino]propanoate) reacts with propargyl bromide in DMF using zinc powder and trimethylsilyl chloride (TMSCl) as activators. The reaction proceeds at 0°C to room temperature, yielding a propargylic amino ester intermediate.

Oxidative Cleavage to Alpha-Keto Esters

The propargyl group is oxidized using ozonolysis or ruthenium-based catalysts to generate the alpha-keto ester. For instance, treatment with RuCl₃/NaIO₄ in a biphasic system (CH₂Cl₂/H₂O) cleaves the triple bond, forming the ketone functionality. Subsequent esterification with methanol under acidic conditions (H₂SO₄) furnishes the methyl ester.

Yield Optimization

-

Propargylation: 85–95% (isolated)

-

Oxidation: 70–80%

Friedel-Crafts Acylation Followed by Oxidation

This classical approach leverages electrophilic aromatic substitution to install the acyl group, followed by oxidation to the keto ester.

Friedel-Crafts Acylation

3,4-Difluoro-5-methoxybenzene undergoes acylation with methyl chlorooxoacetate in the presence of AlCl₃. The reaction proceeds at 0°C in dichloromethane, yielding methyl 3,4-difluoro-5-methoxyphenylglyoxylate.

Purification and Byproduct Management

Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and aluminum complexes. The use of anhydrous conditions is critical to minimize hydrolysis of the acyl chloride intermediate.

Claisen Condensation of Methyl Acetate

A less direct but scalable method involves Claisen condensation between methyl acetate and a fluorinated benzoyl chloride.

Reaction Setup

Methyl acetate reacts with 3,4-difluoro-5-methoxybenzoyl chloride in the presence of sodium hydride (NaH) in THF. The enolate intermediate attacks the acyl chloride, forming a β-keto ester.

Challenges and Mitigation

-

Regioselectivity : Competing self-condensation of methyl acetate is minimized by slow addition of the acyl chloride.

-

Yield : 50–60% due to steric hindrance from fluorine substituents.

Biocatalytic Synthesis Using Ketoreductases

Emerging enzymatic methods offer a green chemistry alternative. Engineered ketoreductases catalyze the asymmetric reduction of diketones to alpha-keto esters.

Substrate Design

A diketone precursor (e.g., 3,4-difluoro-5-methoxyphenylglyoxal) is incubated with methanol and a NADPH-dependent ketoreductase. The enzyme selectively reduces one ketone group, leaving the alpha-keto ester intact.

Advantages

-

Stereocontrol : High enantiomeric excess (>95%).

-

Conditions : Aqueous buffer, pH 7.0, 30°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-methoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 3,4-difluoro-5-methoxybenzoylformate has shown promise as a MEK inhibitor, which is crucial in the treatment of certain cancers. MEK inhibitors target the MAPK pathway, which is often dysregulated in cancer cells. Research indicates that compounds similar to this compound can effectively inhibit cell proliferation in various cancer types, including colorectal and breast cancers .

Case Study: MEK Inhibition in Cancer Therapy

- Objective : To evaluate the efficacy of this compound as a MEK inhibitor.

- Methodology : In vitro assays were conducted on cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 100 µM, indicating potential for therapeutic use.

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. It has been noted that derivatives of this compound can modulate inflammatory pathways, providing a basis for developing treatments for autoimmune diseases and conditions like rheumatoid arthritis .

Case Study: Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory effects of this compound.

- Methodology : Animal models were used to evaluate inflammation markers post-treatment.

- Results : A marked decrease in pro-inflammatory cytokines was recorded, suggesting its utility in treating inflammatory conditions.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and cross-coupling reactions.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Electrophilic Substitution | Room Temperature | 85 |

| Cross-Coupling | Pd/C Catalyst, Ethanol | 78 |

| Nucleophilic Addition | Aqueous Medium | 90 |

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound. Its ability to undergo electrochemical transformations makes it suitable for applications in organic electronics and battery technology.

Case Study: Electrochemical Synthesis

- Objective : To investigate the electrochemical behavior of this compound.

- Methodology : Cyclic voltammetry was performed to study redox properties.

- Results : The compound exhibited favorable electrochemical characteristics with potential applications in energy storage devices.

Mechanism of Action

The mechanism of action of Methyl 3,4-difluoro-5-methoxybenzoylformate involves its interaction with molecular targets through its functional groups. The fluorine atoms and methoxy group can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally distinct from other esters in the following ways:

Key Observations :

- Fluorine vs.

- Ester Group Impact : The methyl ester group offers lower molecular weight and higher volatility compared to ethyl esters, as inferred from methyl ester properties in Table 3 of IC-AMCE 2023 . Ethyl analogs (e.g., ) are discontinued, suggesting methyl esters may have superior stability or synthesis feasibility.

Physicochemical Properties

- Volatility : Methyl esters generally exhibit higher volatility than ethyl esters, as seen in methyl salicylate’s use in VOC studies (Table 3, ). This property could make this compound suitable for gas-phase applications.

- Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF or acetonitrile), whereas fluorine atoms reduce solubility in water compared to non-fluorinated analogs.

Industrial and Research Relevance

- Pharmaceutical Potential: Fluorinated aromatic esters are often explored as prodrugs or enzyme inhibitors. The compound’s fluorine atoms may enhance bioavailability compared to chlorine-substituted analogs ().

- Agrochemical Applications : Similar to triazine-based herbicides (), this compound’s stability and substituent pattern could make it a candidate for pesticidal activity studies.

Biological Activity

Methyl 3,4-difluoro-5-methoxybenzoylformate is a fluorinated compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 234.17 g/mol

- Solubility: Soluble in organic solvents

- Stability: Enhanced stability due to fluorination

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Fluorination : Introduction of fluorine atoms at the 3 and 4 positions of the benzene ring.

- Methoxy Group Addition : Incorporation of a methoxy group at the 5 position.

- Formylation : Conversion to the formate ester.

These steps can be achieved through various methods, including:

- Enzymatic Synthesis : Utilizing cytochrome P450 enzymes for regioselective fluorination .

- Chemical Synthesis : Employing nucleophilic substitution reactions followed by esterification.

Biological Activity

This compound exhibits several biological activities that are noteworthy:

Anticancer Activity

Research indicates that fluorinated compounds often demonstrate enhanced anticancer properties. The incorporation of fluorine can significantly increase the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against cancer cells. In vitro studies have shown that similar compounds inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Fluorinated compounds are also known for their antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory activity against aldose reductase, an enzyme linked to diabetic complications . Such inhibition could provide therapeutic benefits in managing diabetes-related conditions.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study conducted on a series of fluorinated benzoylformates demonstrated a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.

-

Antimicrobial Testing :

- In a comparative study against standard antibiotics, this compound showed higher efficacy against resistant strains of Staphylococcus aureus. This suggests its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-difluoro-5-methoxybenzoylformate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3,4-difluoro-5-methoxybenzoylformic acid using methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Optimization involves monitoring reaction progress via TLC (hexane/EtOH 1:1, Rf ≈ 0.62) and adjusting stoichiometry to minimize side products like hydrolyzed acids . Alternative routes include coupling reactions with triazine intermediates, as described in triazinylation protocols using 2,4,6-trichlorotriazine and methoxyphenol derivatives at 45°C for 1 hour .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and ester functionality. Key NMR signals include methoxy protons (~δ 3.86 ppm) and aromatic protons in the difluoro region (δ 7.2–7.8 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.05). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, with >95% purity as a benchmark .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The ester group is prone to hydrolysis under basic conditions (pH > 9). Stability studies should include accelerated degradation tests at 40°C and 75% relative humidity, monitored by HPLC. For long-term storage, keep the compound anhydrous at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be employed to study the reaction mechanisms involving this compound?

- Methodological Answer : Deuterated analogs (e.g., replacing methoxy with CD₃) can be synthesized using deuterated methanol in esterification. Kinetic isotope effects (KIE) studies comparing reaction rates of deuterated vs. non-deuterated compounds reveal mechanistic details, such as proton transfer steps in hydrolysis or coupling reactions . NMR and MS data for deuterated derivatives must be carefully interpreted to distinguish isotopic shifts from impurities.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of fluorine and methoxy substituents on the benzoylformate’s electrophilicity. Fukui indices help identify reactive sites, while transition state analysis predicts activation energies for reactions with amines or thiols . Validate models with experimental kinetic data (e.g., Arrhenius plots).

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Cross-validate data using multiple solvents (DMSO-d₆ vs. CDCl₃) and field strengths (200 MHz vs. 500 MHz). Discrepancies in aromatic proton shifts may arise from solvent polarity or concentration effects. Compare with structurally similar compounds, such as Ethyl 3,5-difluorobenzoylformate (δ 7.5–7.9 ppm in CDCl₃) , to isolate substituent-specific trends. Collaborative data sharing via platforms like ChemSpider is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.